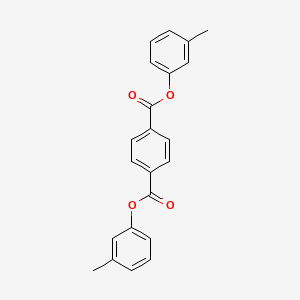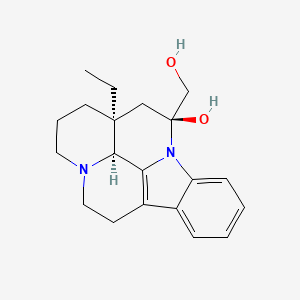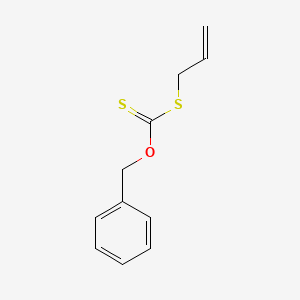
o-Benzyl s-prop-2-en-1-yl carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Benzyl s-prop-2-en-1-yl carbonodithioate: is a chemical compound with the molecular formula C₁₁H₁₂OS₂ It is a member of the carbonodithioate family, characterized by the presence of a carbonodithioate group (CS₂) attached to an organic moiety
Métodos De Preparación
The synthesis of o-Benzyl s-prop-2-en-1-yl carbonodithioate typically involves the reaction of benzyl alcohol with carbon disulfide in the presence of a base, followed by the addition of an allyl halide. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Análisis De Reacciones Químicas
o-Benzyl s-prop-2-en-1-yl carbonodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonodithioate group to thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or benzyl positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
o-Benzyl s-prop-2-en-1-yl carbonodithioate has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of o-Benzyl s-prop-2-en-1-yl carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets involved depend on the context of its use, such as in biological or chemical systems.
Comparación Con Compuestos Similares
o-Benzyl s-prop-2-en-1-yl carbonodithioate can be compared with other similar compounds, such as:
These compounds share the carbonodithioate group but differ in their substituents, leading to variations in their chemical properties and reactivity
Propiedades
Número CAS |
6329-40-4 |
|---|---|
Fórmula molecular |
C11H12OS2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
O-benzyl prop-2-enylsulfanylmethanethioate |
InChI |
InChI=1S/C11H12OS2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clave InChI |
KHBYQRNWKXIMBD-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC(=S)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


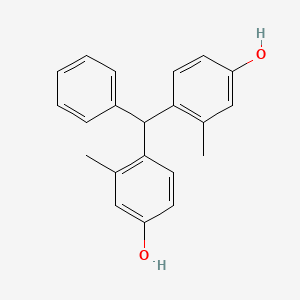
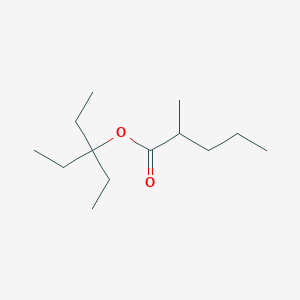
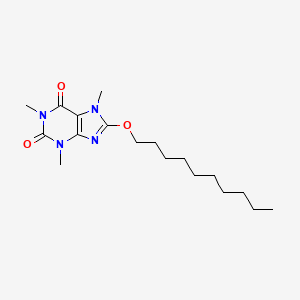
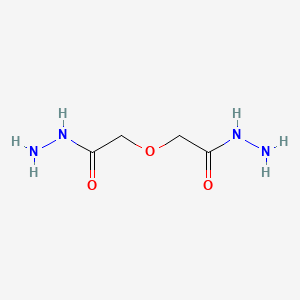
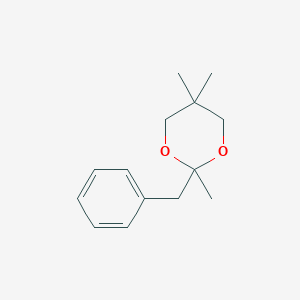
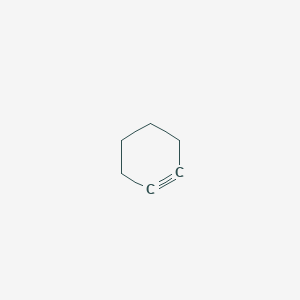
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
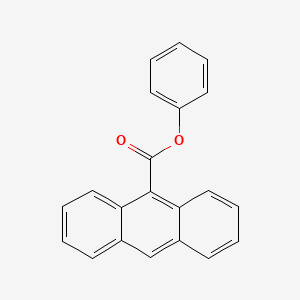
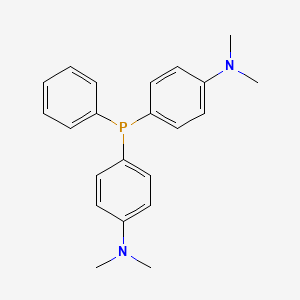
![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
